trans-2-(Ethylamino)cyclobutan-1-ol
Overview
Description
“trans-2-(Ethylamino)cyclobutan-1-ol” is a cyclobutanol derivative with an ethylamino group at the 2-position. Cyclobutanol derivatives are part of a class of organic compounds known as cycloalkanols, which are monohydroxy alcohols consisting of a cycloalkane substituted by one hydroxy group .
Molecular Structure Analysis
The molecular structure of “trans-2-(Ethylamino)cyclobutan-1-ol” would consist of a four-membered cyclobutane ring with a hydroxyl group (OH) and an ethylamino group (C2H5NH) attached. The “trans” designation indicates that these two groups are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis
Cyclobutanols can undergo a variety of chemical reactions. For example, they can participate in ring-opening reactions, be dehydrated to form cyclobutenes, or undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(Ethylamino)cyclobutan-1-ol” would depend on its molecular structure. As a cyclobutanol derivative, it would likely be a polar molecule due to the presence of the hydroxyl group. Its exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis and Stereochemistry
Cyclobutane derivatives, including amino alcohols and carboxylic acids, are of interest due to their stereochemical properties and potential applications in creating complex molecules. André et al. (2013) developed a unified synthesis for all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the versatility of cyclobutane derivatives in synthesizing stereochemically rich compounds André et al., 2013. Similarly, research by Fernandes et al. (2010) into the folding of cyclobutane beta-amino acid oligomers into a 12-helix structure emphasizes the structural and conformational significance of cyclobutane derivatives Fernandes et al., 2010.
Catalysis and Chemical Transformations
Cyclobutane derivatives also play a role in catalytic processes and chemical transformations. Pagar and RajanBabu (2018) demonstrated the use of a cobalt catalyst for the coupling of ethylene with enynes to form complex chiral cyclobutane products, highlighting the utility of cyclobutane structures in creating biologically relevant molecules Pagar & RajanBabu, 2018.
Material Science and Engineering
Cyclobutane derivatives are also investigated for their potential applications in material science. Chanthapally et al. (2014) explored the solid-state thermal isomerization of cyclobutane derivatives, offering insights into stereochemical isomerization processes that could have implications for material design and synthesis Chanthapally et al., 2014.
Future Directions
properties
IUPAC Name |
(1R,2R)-2-(ethylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDCOTZBSFFHCO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Ethylamino)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.